N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide

Catalog No.
S6772474
CAS No.
941972-15-2
M.F
C24H23NO4S
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)...

CAS Number

941972-15-2

Product Name

N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-(4-ethylsulfonylphenyl)acetamide

Molecular Formula

C24H23NO4S

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H23NO4S/c1-3-30(28,29)20-12-10-18(11-13-20)16-23(26)25-22-14-9-17(2)15-21(22)24(27)19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3,(H,25,26)

InChI Key

KSCDXAHNUYWXEP-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3

N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure characterized by a benzoyl group, a methylphenyl moiety, and an ethanesulfonyl group attached to a central acetamide backbone. Its molecular formula is C21H24N2O4SC_{21}H_{24}N_{2}O_{4}S and it possesses notable physical and chemical properties, such as solubility in organic solvents and moderate stability under standard laboratory conditions.

  • Potential skin and eye irritation
  • Unknown toxicity upon ingestion or inhalation

The chemical reactivity of N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide can be attributed to its functional groups. Key reactions may include:

  • Acylation Reactions: The presence of the acetamide group allows for potential acylation with various carboxylic acids or their derivatives.
  • Nucleophilic Substitution: The ethanesulfonyl group can undergo nucleophilic attack, making this compound a candidate for further derivatization.
  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves the following steps:

  • Formation of Benzoyl Derivative: The initial step may involve the reaction of 4-methylphenol with benzoyl chloride to form the benzoyl derivative.
  • Sulfonation: The introduction of the ethanesulfonyl group can be achieved via sulfonation reactions using ethanesulfonyl chloride in the presence of a base.
  • Acetamide Formation: Finally, coupling the resulting intermediates with acetic anhydride or acetyl chloride facilitates the formation of the acetamide structure.

These steps may vary based on specific laboratory protocols and desired yields.

N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its possible analgesic and anti-inflammatory properties.
  • Chemical Research: Useful in synthetic organic chemistry as an intermediate for creating more complex molecules.
  • Biological Studies: Its biological activity can be explored for therapeutic applications or as a biochemical probe.

Interaction studies involving N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide are crucial for understanding its mechanism of action. Investigations may focus on:

  • Protein Binding Assays: To determine how well the compound interacts with various proteins, which can influence its efficacy and safety profile.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes related to inflammation or pain pathways.
  • Cell Culture Experiments: Evaluating cytotoxicity and biological effects on different cell lines.

Several compounds share structural similarities with N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide, including:

Compound NameMolecular FormulaUnique Features
N-(4-benzoylphenyl)-acetamideC15H15N1O1C_{15}H_{15}N_{1}O_{1}Lacks sulfonate group
N-(2-benzoyl-4-chlorophenyl)-acetamideC21H20ClN1O1C_{21}H_{20}ClN_{1}O_{1}Contains chlorine substituent
N-(2-benzoyl-3-methylphenyl)-acetamideC21H22N1O1C_{21}H_{22}N_{1}O_{1}Different methyl positioning

Uniqueness

The uniqueness of N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide lies in its specific combination of functional groups, particularly the ethanesulfonamide moiety, which may enhance its solubility and biological activity compared to other similar compounds. This structural feature could also influence its pharmacokinetic properties, making it a subject of interest for further research in medicinal chemistry.

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

421.13477939 g/mol

Monoisotopic Mass

421.13477939 g/mol

Heavy Atom Count

30

Dates

Last modified: 11-23-2023

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